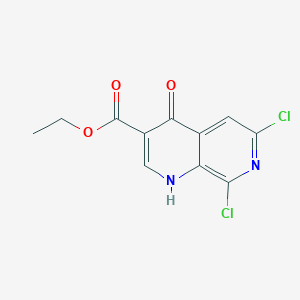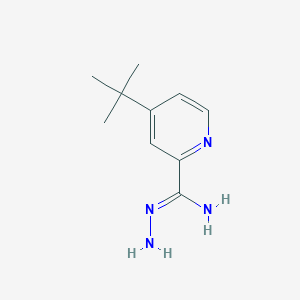
(Z)-4-(tert-Butyl)picolinohydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(tert-Butyl)picolinohydrazonamide is a chemical compound that features a tert-butyl group attached to a picolinohydrazonamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(tert-Butyl)picolinohydrazonamide typically involves the reaction of picolinohydrazonamide with tert-butyl reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group into the picolinohydrazonamide structure . The reaction is usually carried out under metal-free conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(tert-Butyl)picolinohydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide under mild conditions.
Reduction: Sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for introducing halogen groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl picolinohydrazonamide derivatives, while substitution reactions can produce various functionalized picolinohydrazonamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-(tert-Butyl)picolinohydrazonamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of advanced materials and catalysts .
Mécanisme D'action
The mechanism of action of (Z)-4-(tert-Butyl)picolinohydrazonamide involves its interaction with specific molecular targets. The tert-butyl group enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl picolinohydrazonamide: Similar structure but without the (Z)-configuration.
tert-Butyl hydrazonamide: Lacks the picolino group.
tert-Butyl picolinamide: Lacks the hydrazonamide group.
Uniqueness
(Z)-4-(tert-Butyl)picolinohydrazonamide is unique due to its (Z)-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This configuration can enhance the compound’s stability and efficacy in various applications .
Propriétés
Formule moléculaire |
C10H16N4 |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N'-amino-4-tert-butylpyridine-2-carboximidamide |
InChI |
InChI=1S/C10H16N4/c1-10(2,3)7-4-5-13-8(6-7)9(11)14-12/h4-6H,12H2,1-3H3,(H2,11,14) |
Clé InChI |
WZOXPIPPLUKJAI-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=NC=C1)/C(=N/N)/N |
SMILES canonique |
CC(C)(C)C1=CC(=NC=C1)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


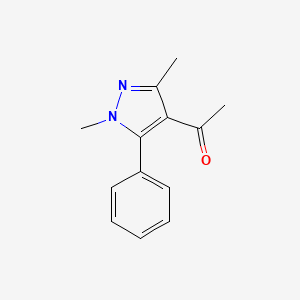



![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
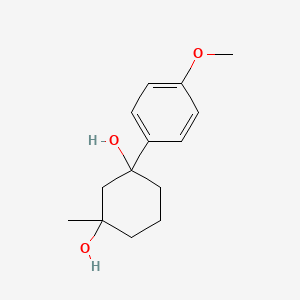

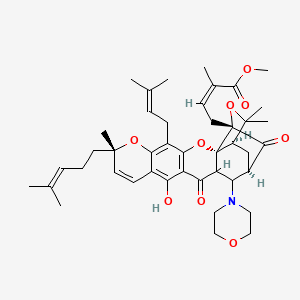
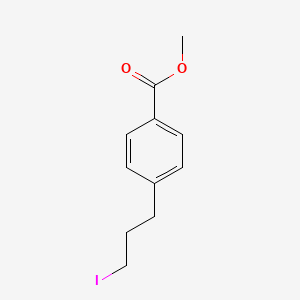

![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)
